molecular formula C15H18N2O2 B2437780 1-Benzyl-3-tert-butylpyrazole-4-carboxylic acid CAS No. 1152934-08-1

1-Benzyl-3-tert-butylpyrazole-4-carboxylic acid

Cat. No.: B2437780
CAS No.: 1152934-08-1
M. Wt: 258.321
InChI Key: ICNBECBCVBRUIP-UHFFFAOYSA-N
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Description

1-Benzyl-3-tert-butylpyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a benzyl group at the first position, a tert-butyl group at the third position, and a carboxylic acid group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-tert-butylpyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylhydrazine with tert-butyl acetoacetate, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol, with the reaction being carried out under reflux .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be integral to the industrial production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-tert-butylpyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl-3-tert-butylpyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-tert-butylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pyrazole ring is known to interact with various biological targets, including protein kinases and receptors, influencing cellular pathways and processes .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3-tert-butylpyrazole-4-carboxylic acid is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-benzyl-3-tert-butylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-15(2,3)13-12(14(18)19)10-17(16-13)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNBECBCVBRUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C=C1C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152934-08-1
Record name 1-benzyl-3-tert-butyl-1H-pyrazole-4-carboxylic acid
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